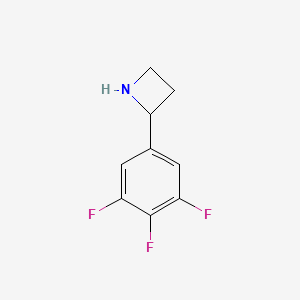

2-(3,4,5-Trifluorophenyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

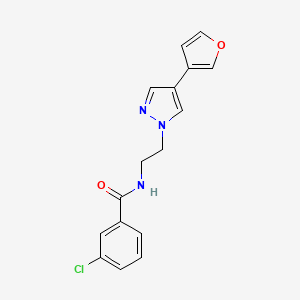

“2-(3,4,5-Trifluorophenyl)azetidine” is a chemical compound with the CAS Number: 1270412-77-5 . It has a molecular weight of 187.16 and its IUPAC name is 2-(3,4,5-trifluorophenyl)azetidine .

Molecular Structure Analysis

The InChI code for “2-(3,4,5-Trifluorophenyl)azetidine” is 1S/C9H8F3N/c10-6-3-5(8-1-2-13-8)4-7(11)9(6)12/h3-4,8,13H,1-2H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,4,5-Trifluorophenyl)azetidine” include a molecular weight of 187.16 .Wissenschaftliche Forschungsanwendungen

Ion Transport and Protein Synthesis Studies

Azetidine derivatives, such as Azetidine 2-carboxylic acid (AZ), have been used to investigate the relationship between protein synthesis and ion transport. AZ, as a proline analog, does not inhibit protein assembly but leads to the formation of ineffective enzymes. It has been found to be a potent inhibitor of ion release to the xylem in barley roots and intact plants, impacting both uptake to the root and release from symplast to the xylem. This illustrates AZ's significant role in studying ion transport mechanisms in plants (Pitman et al., 1977).

Metabotropic Glutamate Receptor Studies

Trans-azetidine-2,4-dicarboxylic acid (ADA), another azetidine derivative, acts as a selective agonist for group 1 metabotropic glutamate receptors. It has been used to facilitate long-term potentiation in the dentate gyrus of rats. The application of ADA after high-frequency tetanus indicates that metabotropic glutamate receptor activation in long-term potentiation occurs within a specific time frame (Manahan‐Vaughan & Reymann, 1996).

Development of Novel Medicinal Compounds

Azetidine derivatives have been explored for their potential as triple reuptake inhibitors, which could have significant implications in the development of new treatments for neuropsychiatric disorders. For instance, novel azetidines based on the 3-aryl-3-oxypropylamine scaffold have shown promise in this area (Han et al., 2012).

Radiochemistry and Imaging

2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, an azetidine derivative, has been developed as a ligand for the alpha4beta2 nicotinic acetylcholine receptor subtype. This compound, labeled with fluorine-18, shows potential for PET imaging of central nAChRs, highlighting the role of azetidines in developing novel imaging agents for neurological studies (Doll et al., 1999).

Synthetic Chemistry

Azetidines represent a significant class in synthetic chemistry for their use in catalytic processes and as substrates for the synthesis of functionalized compounds. Their reactivity profile has been extensively studied, leading to the development of diverse synthetic strategies (Mehra et al., 2017).

Pharmacological Development

Azetidine derivatives have been synthesized and evaluated for their potential as antidepressant and nootropic agents. The structure-activity relationship studies of these compounds have contributed to understanding their potential as central nervous system active agents (Thomas et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3,4,5-trifluorophenyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-6-3-5(8-1-2-13-8)4-7(11)9(6)12/h3-4,8,13H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIOVVXSOUWYCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC(=C(C(=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4,5-Trifluorophenyl)azetidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2840901.png)

![(Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2840902.png)

![Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2840903.png)

![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2840909.png)

![N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2840910.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2840919.png)

![4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide](/img/structure/B2840920.png)